molecular formula C11H15NO B1623959 (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine CAS No. 879063-08-8

(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine

Cat. No.: B1623959
CAS No.: 879063-08-8
M. Wt: 177.24 g/mol
InChI Key: GDFXDWRMYNDYMB-UHFFFAOYSA-N
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Description

(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine is an organic compound with the molecular formula C10H13NO It is a derivative of indene, featuring a methoxy group at the 6th position and a methanamine group at the 5th position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 6-methoxy-2,3-dihydro-1H-indene.

    Functional Group Introduction: The methanamine group is introduced through a series of reactions, including halogenation and subsequent amination.

    Reaction Conditions: The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.

    Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine
  • 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime
  • 1-(2,3-Dihydro-1H-inden-5-yl)ethanone

Uniqueness

(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFXDWRMYNDYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428652
Record name (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879063-08-8
Record name (6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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